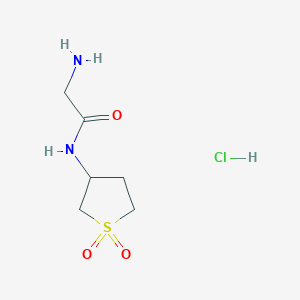
1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride
Übersicht
Beschreibung
1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride (2-AP2F-HCl) is an organic compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and other organic solvents. 2-AP2F-HCl is a useful reagent for the synthesis of organic compounds and has been applied in the areas of drug discovery, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride serves as an intermediate in organic synthesis. Its structural components, such as the fluorobenzene moiety, contribute to its reactivity and potential applications in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms in organic compounds often enhances their biological activity, metabolic stability, and membrane permeability (Qiu et al., 2009). The amino group in the compound may facilitate further functionalization through various chemical reactions, making it a valuable building block in medicinal chemistry.
Role in Protein Design
Fluorinated compounds, like the one , are increasingly being incorporated into proteins to enhance their stability and functionality. The introduction of fluorinated amino acids into proteins can result in improved chemical and thermal stability, making these modified proteins potential candidates for therapeutic and industrial applications. This approach highlights the importance of fluorinated compounds in designing proteins with novel properties (Buer & Marsh, 2012).
Environmental Impact and Degradation
Understanding the environmental fate and degradation pathways of fluorinated compounds, including those similar to this compound, is essential for assessing their ecological impact. Research on the degradation of similar compounds can provide insights into the persistence, bioaccumulation, and potential toxicity of these chemicals in the environment. Studies on the breakdown and detoxification mechanisms can inform the development of more sustainable and less harmful chemical processes and products (Haman et al., 2015).
Advanced Materials and Nanotechnology
Fluorinated compounds are integral to the development of advanced materials, including polymers and nanomaterials. Their unique properties, such as high thermal stability and resistance to solvents and acids, make them suitable for various applications, from coatings and lubricants to electronic and aerospace materials. The incorporation of fluorinated moieties, as seen in this compound, into polymers and nanomaterials can significantly enhance their performance and utility (Puts et al., 2019).
Wirkmechanismus
Target of Action
Many compounds in this class, such as phenylpropanolamine , are known to interact with adrenergic receptors in the body. These receptors play a crucial role in the body’s response to stress and are involved in a variety of physiological processes.
Mode of Action
Compounds like phenylpropanolamine are thought to work by inducing the release of norepinephrine, a neurotransmitter, which then activates adrenergic receptors .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body. For example, phenylpropanolamine is metabolized in the liver and has a plasma half-life of about 2.1 to 3.4 hours .
Action Environment
The action of a compound can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other compounds. For example, certain drugs can affect the metabolism of phenylpropanolamine, potentially altering its effects .
Biochemische Analyse
Biochemical Properties
It is structurally similar to phenylethanolamine , a β-hydroxylated phenethylamine that interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Structurally similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride are not well-characterized. It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11;/h1-9,13H,10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIQQJVIECPAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol](/img/structure/B1520886.png)
![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)

![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)
![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)


![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)



